7-羟基-4-异丙基-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

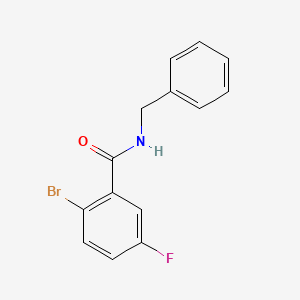

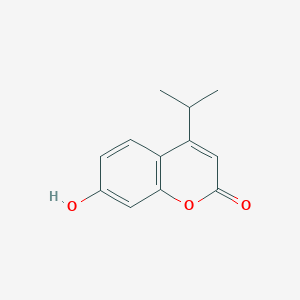

The compound 7-Hydroxy-4-isopropyl-chromen-2-one is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The core structure of chromen-2-one is a benzopyran derivative, which is a fused ring system combining a benzene ring and a pyran ring. The hydroxy group at the 7th position and the isopropyl group at the 4th position are modifications on the basic chromen-2-one structure, which can potentially alter its chemical and biological properties.

Synthesis Analysis

The synthesis of derivatives of chromen-2-one involves various chemical reactions. For instance, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a related compound, was achieved by reacting (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester with 100% hydrazine hydrate . This intermediate was then used to synthesize a series of new compounds, including Schiff's bases, hydrazides, and compounds with pyrazole and oxadiazole rings . These synthetic pathways highlight the versatility of chromen-2-one derivatives in forming various chemical structures with potential biological activities.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is confirmed using spectroscopic techniques and, in some cases, by single crystal X-ray diffraction . For example, a related compound, 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, crystallized in the orthorhombic system and exhibited intermolecular hydrogen bonds and short interactions that stabilize the crystal packing . These structural details are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including cyclocondensation and reactions with different reagents to form a wide array of products . For example, cyclocondensation of a hydrazide derivative with pentane-2,4-dione yielded a pyrazole-containing chromen-2-one . These reactions not only extend the chemical diversity of chromen-2-one derivatives but also allow for the exploration of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as fluorescence and thermal stability . For instance, the compound 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one showed fluorescence with good Stoke shift values and thermal stability as supported by thermal analysis . The photophysical properties can change with solvent polarity, indicating potential applications in sensing and imaging . The experimental data on structural parameters and vibrational wave numbers are supported by density functional theory (DFT) calculations, which help in predicting the behavior of these compounds in various environments .

科学研究应用

-

Synthesis Procedures

- Coumarin derivatives, including “7-Hydroxy-4-isopropyl-chromen-2-one”, are used in various synthesis procedures .

- They are used in the development of new synthetic routes and the optimization of existing ones .

- The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists .

-

Industrial Production

-

Anticonvulsant Activities

-

Antidiabetic Activities

-

Anticholinesterase Activities

-

Antituberculosis Activities

未来方向

The future directions for the research and application of 7-Hydroxy-4-isopropyl-chromen-2-one are promising. The compound has good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored, providing a reference for future industrialized production of coumarins .

属性

IUPAC Name |

7-hydroxy-4-propan-2-ylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7(2)10-6-12(14)15-11-5-8(13)3-4-9(10)11/h3-7,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZNGNXYGLIIKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)OC2=C1C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420642 |

Source

|

| Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-4-isopropyl-chromen-2-one | |

CAS RN |

23251-28-7 |

Source

|

| Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)